6-Chloro-7-methyl-1H-indole
Overview
Description
6-Chloro-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound features a chlorine atom at the 6th position and a methyl group at the 7th position on the indole ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-chloro-7-methyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. For this compound, the starting materials would include a chlorinated phenylhydrazine and a methyl-substituted ketone or aldehyde .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used in the large-scale synthesis of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution Reactions: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while oxidation can produce indole-2,3-diones .
Scientific Research Applications
6-Chloro-7-methyl-1H-indole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-1H-indole: Similar to 6-Chloro-7-methyl-1H-indole but with the methyl group at the 2nd position.
7-Chloro-1H-indole: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Chloro-7-methyl-1H-indole: Chlorine atom at the 5th position instead of the 6th.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of these substituents can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Biological Activity
6-Chloro-7-methyl-1H-indole (CAS No. 57817-09-1) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a chlorine atom and a methyl group attached to the indole ring. This structural configuration contributes to its unique biological properties, allowing for interactions with various biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Receptor Binding : The compound interacts with multiple receptors, influencing various signaling pathways within cells.
- Modulation of Gene Expression : Its ability to affect gene expression further supports its role in regulating cellular processes.
Biological Activities
The biological activities of this compound encompass a broad spectrum:
- Anticancer Activity : Studies indicate that this compound may serve as an effective agent against certain cancer types by modulating cellular signaling pathways.
- Antimicrobial Properties : Its structural characteristics allow it to exhibit antimicrobial effects against various pathogens.
- Antiviral Effects : Preliminary research suggests potential antiviral activity, although more studies are needed to confirm these findings.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound inhibits the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. The compound showed promising results in vitro, with IC50 values indicating effective inhibition at low concentrations.
-
Antimicrobial Activity :
- Research indicated that derivatives of indole, including this compound, displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
-
Molecular Docking Studies :
- Molecular docking studies have revealed that this compound binds effectively to target proteins associated with cancer and microbial infections. These studies provide insights into the binding affinities and potential therapeutic applications of the compound.
Comparative Table of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Enzyme inhibition | , |
Antimicrobial | Bacterial inhibition | , |
Antiviral | Potential receptor interaction | , |
Properties
IUPAC Name |
6-chloro-7-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVDZGZOHOXWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483513 | |
Record name | 6-Chloro-7-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-09-1 | |
Record name | 6-Chloro-7-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57817-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-7-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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